(R)-5-Acetoxy-1-chlorohexane

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

(R)-5-Acetoxy-1-chlorohexane (CAS 154885-34-4), also known as (2R)-6-chlorohexan-2-yl acetate, is a chiral organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.66 g/mol. It is classified as a chiral building block and a protected alcohol, typically supplied as a colorless liquid with a purity of ≥98%.

Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
CAS No. 154885-34-4
Cat. No. B134037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Acetoxy-1-chlorohexane
CAS154885-34-4
Molecular FormulaC8H15ClO2
Molecular Weight178.65 g/mol
Structural Identifiers
SMILESCC(CCCCCl)OC(=O)C
InChIInChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyCCAJQWQPQNZYTE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Acetoxy-1-chlorohexane (CAS 154885-34-4): A Chiral C8 Building Block for Asymmetric Synthesis


(R)-5-Acetoxy-1-chlorohexane (CAS 154885-34-4), also known as (2R)-6-chlorohexan-2-yl acetate, is a chiral organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.66 g/mol . It is classified as a chiral building block and a protected alcohol, typically supplied as a colorless liquid with a purity of ≥98% . Its defining feature is a single stereocenter at the C5 position (R-configuration), which is crucial for its role in asymmetric synthesis .

Why the (R)-Enantiomer of 5-Acetoxy-1-chlorohexane Cannot Be Substituted with Its (S)-Enantiomer or Racemate


In asymmetric synthesis, the three-dimensional orientation of atoms around a chiral center dictates a molecule's interaction with other chiral environments, such as enzyme active sites or chiral catalysts. Substituting (R)-5-Acetoxy-1-chlorohexane with its (S)-enantiomer or a racemic mixture can lead to dramatically different reaction outcomes, including altered reaction rates, reversed stereoselectivity, or the formation of an undesired diastereomer in downstream products . This is not a matter of chemical reactivity alone but of precise stereochemical control. The use of a single, defined enantiomer is mandatory for achieving the desired stereochemical outcome in the synthesis of complex, optically active molecules like pharmaceuticals [1]. This necessity underpins the procurement of the specific (R)-enantiomer over any generic substitute.

Quantitative Evidence for Selecting (R)-5-Acetoxy-1-chlorohexane (CAS 154885-34-4) over Analogs


Chiral Purity: Defined (R)-Enantiomer vs. Racemic Mixture

The key differentiator for (R)-5-Acetoxy-1-chlorohexane is its defined stereochemistry. It is supplied as a single enantiomer with a typical purity of ≥98% . This is in direct contrast to a racemic mixture, which contains a 50:50 ratio of (R)- and (S)-enantiomers and would result in a maximum enantiomeric excess (ee) of 0% in any subsequent asymmetric transformation.

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Physicochemical Profile: (R)-5-Acetoxy-1-chlorohexane vs. Unfunctionalized 1-Chlorohexane

The presence of the acetoxy group in (R)-5-Acetoxy-1-chlorohexane confers distinct physicochemical properties compared to its unfunctionalized analog, 1-chlorohexane. These differences directly impact handling and reaction design. The target compound has a significantly higher boiling point (220 °C ) and density (1.02 g/mL at 25°C ) than 1-chlorohexane (boiling point: ~135°C, density: ~0.88 g/mL).

Physicochemical Properties Reactivity Chiral Building Block

Functional Utility: Dual Reactivity of (R)-5-Acetoxy-1-chlorohexane vs. Monofunctional Analogs

Unlike monofunctional analogs such as (R)-2-hexanol or 1-chlorohexane, (R)-5-Acetoxy-1-chlorohexane possesses two distinct, addressable functional groups: a primary alkyl chloride and a secondary acetate ester . This bifunctionality allows for sequential or orthogonal synthetic transformations. For example, the chloride is a good leaving group for nucleophilic substitution (SN2), while the acetate can be hydrolyzed to reveal a secondary alcohol, which can then be used for further derivatization .

Synthetic Intermediate Bifunctional Building Block Asymmetric Synthesis

Primary Research and Industrial Application Scenarios for (R)-5-Acetoxy-1-chlorohexane


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is primarily employed as a chiral building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) or their key intermediates. Its defined (R)-configuration is used to introduce the correct stereochemistry early in a synthetic route, leveraging the chiral center to direct subsequent diastereoselective transformations. The bifunctional nature allows for iterative chain elongation and functional group manipulation, which is standard practice in medicinal chemistry programs .

Synthesis of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The compound's chiral backbone and two functional handles make it a suitable starting material for preparing enantiopure ligands or chiral auxiliaries used in asymmetric catalysis. The chloride can be displaced to install phosphine or amine moieties, while the acetate can be converted to an alcohol for further linkage. The high enantiomeric purity of the starting material is critical for the resulting ligand's effectiveness in achieving high enantioselectivity in catalytic reactions [1].

Development of Functional Chiral Polymers and Advanced Materials

In materials science, (R)-5-Acetoxy-1-chlorohexane can serve as a monomer or end-group modifier for synthesizing chiral polymers or self-assembled structures. The presence of a stereocenter can impart specific optical properties or influence the supramolecular architecture. Its bifunctionality allows for incorporation into polymer backbones or as a functional side-chain, offering a route to materials with tailored chirality [2].

Enzymatic and Biochemical Research Tool

As a chiral ester, this compound can function as a substrate in studies investigating the enantioselectivity of hydrolytic enzymes, such as esterases or lipases. Researchers can use it to probe enzyme active site architecture by comparing hydrolysis rates of the pure (R)-enantiomer versus its (S)-counterpart or racemic mixture, providing quantitative data on enzyme specificity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Acetoxy-1-chlorohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.